molecular formula C10H12N2O3S B2558411 5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid CAS No. 3304-81-2

5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid

Cat. No.: B2558411
CAS No.: 3304-81-2
M. Wt: 240.28
InChI Key: AEKJLVWBPNZVGQ-UHFFFAOYSA-N
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Description

5-(2-Oxo-2,3-dihydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid (IUPAC name) is a sulfur-containing heterocyclic compound structurally related to biotin (vitamin B7). It features a partially unsaturated thienoimidazolone ring (2,3-dihydro) and a pentanoic acid side chain (Fig. 1). This compound is a key intermediate in biotin synthesis, particularly in regioselective chlorination reactions for constructing the thienoimidazole core . Synonyms include tetradehydrobiotin ester and hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid . Its molecular formula is C₁₀H₁₂N₂O₃S, with a molar mass of 240.28 g/mol (vs. biotin’s 244.31 g/mol ).

Properties

IUPAC Name

5-(2-oxo-1,3-dihydrothieno[3,4-d]imidazol-4-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h5H,1-4H2,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKJLVWBPNZVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(S1)CCCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid typically involves the formation of the thieno[3,4-d]imidazole ring system. One common method is the reaction of 4,5-disubstituted 2-imidazolinones with appropriate reagents to form the desired heterocyclic structure . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted imidazole compounds .

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of 5-(2-Oxo-2,3-dihydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid exhibit promising anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that compounds related to this structure can induce apoptosis in cancer cell lines such as LN229 (glioblastoma) and others. These studies utilized assays to measure cell viability and apoptosis rates, demonstrating significant cytotoxic effects against various tumor types .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins involved in cancer progression. Molecular docking simulations suggest strong binding affinities with key enzymes and receptors implicated in tumor growth .
  • Case Study : A particular study synthesized derivatives based on this compound and evaluated their anticancer potential using MTT assays. Results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .

Antidiabetic Applications

In addition to anticancer activity, this compound has been investigated for its antidiabetic properties:

  • Glucose Level Regulation : Research involving genetically modified models such as Drosophila melanogaster demonstrated that certain derivatives could significantly lower glucose levels, suggesting a mechanism for managing diabetes .
  • Biological Assays : The effectiveness of these compounds was further supported by biological assays that measured their impact on glucose metabolism and insulin sensitivity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that yield various derivatives with enhanced biological activities. The synthesis process includes:

  • Starting Materials : The initial reactants often include thieno[3,4-d]imidazole derivatives and pentanoic acid.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .

Summary of Applications

Application AreaSpecific UseFindings
AnticancerCytotoxicity against glioblastoma and other cancersSignificant apoptosis induction; lower IC50 values than doxorubicin
AntidiabeticRegulation of glucose levelsEffective in lowering glucose in model organisms

Comparison with Similar Compounds

Biotin (Vitamin B7)

Structure: Biotin (5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid) shares the pentanoic acid chain and thienoimidazolone core but is fully hydrogenated (hexahydro ring) . Key Differences:

  • Saturation : The target compound’s 2,3-dihydro ring introduces unsaturation, reducing conformational stability compared to biotin’s rigid hexahydro structure .
  • Reactivity : The unsaturated core enhances reactivity, making it a precursor in biotin synthesis via chlorination or hydrogenation .
  • Biological Role : Biotin is a cofactor for carboxylases, while the target compound lacks direct enzymatic activity due to structural instability .

Physical Properties :

Property Target Compound Biotin
Melting Point Not reported 232°C
Solubility Moderate in DMF/THF Water-soluble
Molar Mass (g/mol) 240.28 244.31

Selenobiotin

Structure: Selenobiotin replaces sulfur in the thieno ring with selenium (5-[(3aS,4S,6aR)-2-oxohexahydro-1H-selenopheno[3,4-d]imidazol-4-yl]pentanoic acid) . Key Differences:

  • Electronic Properties : Selenium’s larger atomic radius and lower electronegativity alter binding affinity to proteins like streptavidin.
  • Bioavailability: Selenobiotin exhibits reduced cofactor activity in carboxylases compared to biotin .

Sulfoxide Derivatives

Structure: 5-((3aS,4S,5S,6aR)-5-Oxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid introduces an oxygen atom to the sulfur in the thieno ring . Key Differences:

  • Polarity : The sulfoxide group increases polarity, enhancing solubility in polar solvents.
  • Metabolism : Sulfoxides are often intermediates in oxidative metabolic pathways .

Amide Derivatives

Examples :

  • Compound 18: 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-4-yl)-pentanoic acid (6-amino-hexyl)-amide
  • N-(2-Aminoethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide: Features a terminal amine for conjugation .

Key Differences :

  • Functionality : Amide derivatives are designed for covalent linkage to proteins or polymers, enabling applications in drug delivery and bioconjugation .
  • Solubility : Increased hydrophilicity compared to the carboxylic acid form .

Biological Activity

5-(2-Oxo-2,3-dihydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid is a unique compound characterized by its thieno-imidazole structure, which has been the focus of various biological activity studies. This article reviews the compound's potential pharmacological applications, including anti-inflammatory and antimicrobial properties, and discusses relevant research findings.

Structural Characteristics

The compound features a thieno[3,4-d]imidazole ring fused with a pentanoic acid moiety. Its molecular formula is C10H12N2O3SC_{10}H_{12}N_{2}O_{3}S with a molecular weight of approximately 244.31 g/mol. This structure allows for interactions with biological systems, particularly with enzymes or receptors that have nitrogen or sulfur binding sites .

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The thieno-imidazole framework is associated with various pharmacological effects, making it a candidate for further investigation as an antimicrobial agent. Preliminary studies suggest that the compound can inhibit the growth of certain bacterial strains, although specific data on efficacy and mechanisms remain limited.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Similar thieno-imidazole compounds have shown promise in reducing inflammation in various models. The mechanism likely involves the inhibition of pro-inflammatory cytokines and mediators, although detailed studies on this specific compound are still needed to confirm these effects .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. It can act as an enzyme inhibitor by binding to active sites and blocking substrate access. This interaction is crucial for understanding its pharmacodynamics and potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acidSimilar thieno-imidazole structureAntimicrobial
6-(5-Methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acidContains imidazoline ringAnti-inflammatory
5-(2-Oxohexahydrothieno[3,4-b]quinolin-4-yl)pentanoic acidQuinoline derivativeAntiviral

This table illustrates the diversity within the thieno-imidazole class while highlighting the unique characteristics and potential applications of the compound .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their derivatives:

  • Anticonvulsant Activity : Some derivatives of thieno-imidazole structures have been studied for their anticonvulsant properties. This suggests that modifications to the core structure may enhance specific biological activities.
  • Enzyme Inhibition Studies : Research has indicated that compounds within this structural class can inhibit enzymes involved in inflammatory pathways. Further exploration into this compound could yield insights into its potential as a therapeutic agent in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification techniques for 5-(2-Oxo-2,3-dihydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid?

  • Methodological Answer : The compound can be synthesized via multistep protocols involving condensation, acetylation, and esterification. For example, derivatives of similar biotin analogs are synthesized by refluxing intermediates (e.g., benzyl esters) in acetic acid with sodium acetate, followed by recrystallization from DMF/acetic acid mixtures . Purification often employs column chromatography or recrystallization using solvents like ethanol or diethyl ether. Critical parameters include reaction time (3–5 hours) and temperature control (reflux conditions) to minimize side products .

Q. What physicochemical properties are essential for experimental design involving this compound?

  • Data-Driven Answer : Key properties include:

  • Molecular Weight : 286.39 g/mol
  • Solubility : Very slightly soluble in water (0.6 g/L at 25°C) .
  • Density : 1.189 g/cm³ (calculated) .
    These properties inform solvent selection (e.g., polar aprotic solvents for reactions) and handling protocols (e.g., avoiding aqueous solutions for storage).

Q. How is structural characterization performed, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural elucidation. For example, imidazolone derivatives are validated via ¹H NMR chemical shifts in the range of δ 6.5–8.5 ppm for aromatic protons and FTIR peaks at ~1700 cm⁻¹ for carbonyl groups . Purity assessment typically uses HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states. For instance, ICReDD employs computational workflows to narrow down optimal conditions (e.g., solvent, catalyst) by simulating activation energies and selectivity . Experimental validation then focuses on high-yield pathways (e.g., reflux in acetic acid with sodium acetate) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of novel derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NOE effects or HRMS discrepancies) require cross-validation via:

  • 2D NMR (COSY, HSQC) to confirm connectivity.
  • X-ray crystallography for absolute configuration determination, particularly for stereoisomers .
  • Isotopic labeling to trace reaction by-products, as seen in imidazolone synthesis .

Q. How can this compound be integrated into natural product synthesis or bioconjugation strategies?

  • Methodological Answer : The thienoimidazolone core serves as a biotin analog for affinity tagging. For example, alkyne-functionalized derivatives (e.g., Biotin-PEG4-Alkyne) enable click chemistry with azide-modified biomolecules . In natural product synthesis, similar scaffolds are used as intermediates for heterocyclic ring expansion via Pd-catalyzed cross-coupling .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .
  • Storage : Keep in airtight containers at 4°C, away from moisture due to hygroscopicity .
  • Emergency Response : Follow GHS guidelines (e.g., rinse skin with water for 15 minutes upon contact) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer : Variability often stems from trace moisture or impurities in reagents. Mitigation strategies include:

  • Strict anhydrous conditions (e.g., molecular sieves in solvents).
  • Quality control via Karl Fischer titration for solvent dryness .
  • Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .

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